molecular formula C19H26N4O2 B12305596 tert-butyl (4-(4-(1H-pyrazol-3-yl)pyrrolidin-3-yl)benzyl)carbamate

tert-butyl (4-(4-(1H-pyrazol-3-yl)pyrrolidin-3-yl)benzyl)carbamate

Cat. No.: B12305596
M. Wt: 342.4 g/mol
InChI Key: UNTSWOWRXOQZSC-UHFFFAOYSA-N
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Description

tert-Butyl (4-(4-(1H-pyrazol-3-yl)pyrrolidin-3-yl)benzyl)carbamate is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(4-(1H-pyrazol-3-yl)pyrrolidin-3-yl)benzyl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane (DCM) and reagents such as tert-butyl carbamate and various catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(4-(1H-pyrazol-3-yl)pyrrolidin-3-yl)benzyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium hydride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl (4-(4-(1H-pyrazol-3-yl)pyrrolidin-3-yl)benzyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl (4-(4-(1H-pyrazol-3-yl)pyrrolidin-3-yl)benzyl)carbamate lies in its combination of the pyrazole, pyrrolidine, and benzyl groups.

Properties

Molecular Formula

C19H26N4O2

Molecular Weight

342.4 g/mol

IUPAC Name

tert-butyl N-[[4-[4-(1H-pyrazol-5-yl)pyrrolidin-3-yl]phenyl]methyl]carbamate

InChI

InChI=1S/C19H26N4O2/c1-19(2,3)25-18(24)21-10-13-4-6-14(7-5-13)15-11-20-12-16(15)17-8-9-22-23-17/h4-9,15-16,20H,10-12H2,1-3H3,(H,21,24)(H,22,23)

InChI Key

UNTSWOWRXOQZSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2CNCC2C3=CC=NN3

Origin of Product

United States

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